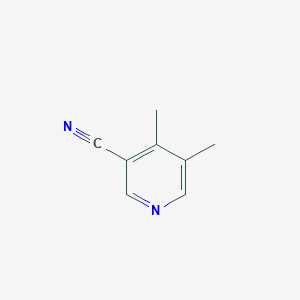

4,5-Dimethylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-4-10-5-8(3-9)7(6)2/h4-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBWXEKOJIOXBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592596 | |

| Record name | 4,5-Dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56704-27-9 | |

| Record name | 4,5-Dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 4,5 Dimethylnicotinonitrile

Convergent Synthetic Approaches to the Nicotinonitrile Core

The synthesis of the 4,5-dimethylnicotinonitrile framework can be achieved through various convergent strategies, which assemble the core structure from simpler precursors in a highly efficient manner. These methods are crucial for accessing the nicotinonitrile backbone, upon which further chemical diversity can be built.

Multi-Component Reaction Pathways for this compound Formation

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecules like this compound in a single step. tcichemicals.com These reactions involve the combination of three or more starting materials in a one-pot procedure to form a product that incorporates substantial portions of all reactants. tcichemicals.com

A prominent strategy for constructing the substituted pyridine (B92270) core involves the condensation of β-dicarbonyl compounds, such as acetylacetone (B45752), with malononitrile (B47326) in the presence of a catalyst. For instance, N-substituted 4,6-dimethyl-3-cyano-2-pyridones can be synthesized from the reaction of acetylacetone and a corresponding N-substituted cyanoacetamide under microwave conditions with piperidine (B6355638) as a catalyst. ekb.eg Another well-documented MCR for similar nicotinonitrile derivatives involves the reaction of aromatic aldehydes, acetophenone (B1666503) derivatives, malononitrile, and ammonium (B1175870) acetate (B1210297). This approach has been successfully employed using green catalysts like cellulose (B213188) sulfuric acid in aqueous media.

One-pot reactions starting with substituted acetophenones, α-arylidene-cyanothioacetamide, and ammonium acetate in boiling ethanol (B145695) have also been used to produce related 4,6-diaryl-2-thioxo-1,2-dihydropyridine-3-carbonitriles. ekb.eg These MCRs are advantageous as they reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of a library of substituted nicotinonitriles. tcichemicals.com

Table 1: Representative Multi-Component Reaction for a Nicotinonitrile Core

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl acetoacetate, Malononitrile | Piperazine (10 mol%) | Solvent-free, 120°C, 2 hours | 3-Cyano-4,6-dimethyl-2-pyridone | 75-80% | |

| 3,4-Dimethoxy-acetophenone, Aromatic aldehydes, Ethyl cyanoacetate, Ammonium acetate | K₂CO₃ | Refluxing ethanol | 4-Substituted phenyl-6-(3,4-dimethoxyphenyl)-3-cyano-2(1H)-pyridinones | - | ekb.eg |

Regioselective and Stereoselective Synthesis Methodologies

Regioselective Synthesis: The controlled synthesis of specific isomers is a critical challenge in organic chemistry. Regioselective synthesis of substituted pyridines, including the this compound scaffold, ensures the precise placement of functional groups. A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles, a related heterocyclic system, has been achieved through the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org The choice of solvent was found to be critical, with aprotic solvents like N,N-dimethylacetamide (DMAc) significantly improving regioselectivity compared to protic solvents. organic-chemistry.org For pyridines specifically, regioselectivity can be challenging due to the multiple potential reaction sites. nih.gov One advanced strategy involves the use of a temporary blocking group to direct functionalization to a specific position, such as the C4-position. nih.gov Although often applied in post-synthetic modification, the principles of directing group chemistry can also be integrated into the core synthesis to achieve desired substitution patterns from the outset.

Stereoselective Synthesis: When chiral centers are present or introduced in the substituents of the this compound core, stereoselective synthesis becomes paramount. This involves methods that control the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others. youtube.com Key strategies include substrate-controlled reactions, where existing stereocenters direct the formation of new ones, and reagent-controlled synthesis, which employs chiral catalysts or reagents. youtube.comnih.gov For example, stereoselective aldol (B89426) reactions can be used to set specific stereochemistries in side chains attached to the heterocyclic core. nih.gov Similarly, Lewis acid-mediated cyclizations can proceed with high stereoselectivity. nih.gov While specific literature detailing the stereoselective synthesis of the this compound core itself is limited, these established principles in asymmetric synthesis are directly applicable for creating chiral derivatives. nih.govrsc.org The choice of catalyst, solvent, and temperature can profoundly influence the diastereomeric or enantiomeric outcome of a reaction. rsc.orgorganic-chemistry.org

Post-Synthetic Functionalization and Modification of this compound

Once the this compound core is synthesized, it serves as a versatile platform for further chemical modification. Post-synthetic functionalization allows for the introduction of a wide array of chemical groups and the construction of more elaborate molecular architectures.

Introduction of Diverse Substituents onto the Pyridine Nucleus

The pyridine ring of this compound is amenable to various substitution reactions, enabling the introduction of diverse functional groups that can modulate the molecule's chemical and physical properties. mdpi.com

A common strategy involves an initial chlorination step, followed by nucleophilic aromatic substitution (SNAr). For example, treatment of a nicotinonitrile precursor with phosphoryl chloride (POCl₃) and tetramethylammonium (B1211777) chloride can yield a chlorinated intermediate like 2,5-dichloro-4,6-dimethylnicotinonitrile (B45833). chemicalbook.com This chlorinated derivative is highly reactive towards nucleophiles. The chlorine atoms can be displaced by various groups, such as alkoxides. The reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with sodium methoxide (B1231860) in methanol, for instance, yields 2-methoxy-4,6-dimethylnicotinonitrile.

Similarly, amino groups can be introduced. The reaction of 2-chloro-4,6-dimethylnicotinonitrile (B82373) with hydrazine (B178648) hydrate (B1144303) is a key step in preparing 3-aminopyrazolo[3,4-b]pyridine, demonstrating the introduction of a reactive amino group that facilitates further cyclization. researchgate.net Other substituted amines have also been successfully introduced; for example, 2-((3-bromophenyl)-amino)-4,6-dimethyl-nicotinonitrile has been synthesized and characterized. researchgate.net These substitution reactions are fundamental for creating libraries of compounds with varied electronic and steric properties, which is crucial for applications in medicinal chemistry and materials science. mdpi.comnih.gov

Table 2: Examples of Post-Synthetic Functionalization

| Starting Material | Reagents | Product | Reference |

|---|

Construction of Fused Heterocyclic Systems Utilizing this compound as a Building Block

The chemical reactivity of this compound and its derivatives makes them excellent building blocks for the synthesis of fused heterocyclic systems. In these reactions, the existing pyridine ring is annelated with another ring, leading to more complex polycyclic structures. acdlabs.com The nitrile group and substituents on the pyridine ring serve as reactive handles for cyclization reactions.

This strategy is widely employed to access novel scaffolds with potential biological activity. For example, 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) is a versatile precursor for constructing fused systems like thienopyridines. The reaction of 2-chloro-4,6-dimethylnicotinonitrile with various reagents can lead to fused systems such as pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxalines. researchgate.net

Pyrimidine and Pyridopyrimidine Derivative Synthesis

A particularly important application of this compound derivatives is in the synthesis of fused pyrimidines and pyridopyrimidines. pharmascholars.com These scaffolds are prevalent in many biologically active compounds. nih.gov

The synthesis of pyridopyrimidines often involves the cyclization of an ortho-amino-nitrile or a related precursor. For example, 2-chloro-4,6-dimethylnicotinonitrile can be reacted with hydrazine hydrate to form an intermediate which is then used to construct fused pyrazolopyridine systems. researchgate.net In another approach, the addition of amidines to a 2-chloronicotinonitrile derivative can afford 4-aminopyridopyrimidine derivatives in high yield. ekb.eg

The synthesis of pyrido[3,4-d]pyrimidines can be achieved through a multi-step sequence starting from a substituted pyrimidine. A key step often involves a Suzuki-Miyaura coupling to introduce a vinyl group, which is followed by amination and acid-catalyzed cyclization to form the pyridopyrimidinone core. rsc.org This core can then be chlorinated with POCl₃ to provide a key intermediate for further functionalization. rsc.org Derivatives such as 4-(furan-2-yl)-5,6-dimethylnicotinonitrile have also been reported as key intermediates for the synthesis of pyridopyrimidines. vulcanchem.com These synthetic routes highlight the modularity and importance of the nicotinonitrile scaffold in accessing a diverse range of complex heterocyclic compounds. researchgate.net

Table 3: Fused Heterocyclic Systems from Nicotinonitrile Derivatives

| Starting Derivative | Key Reagents/Reaction Type | Fused System Formed | Reference |

|---|---|---|---|

| 2-Mercapto-4,6-dimethylnicotinonitrile | Cyclization reactions | Thienopyridines | |

| 2-Chloro-4,6-dimethylnicotinonitrile | Hydrazine hydrate | Pyrazolo[3,4-b]pyridines | researchgate.net |

| 2-Chloronicotinonitrile derivative | Amidines | 4-Aminopyridopyrimidines | ekb.eg |

| Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | Suzuki coupling, Amination, Cyclization, Chlorination | 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine | rsc.org |

Sustainable and Green Chemistry Aspects in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for chemical compounds. The focus is on developing methodologies that are more environmentally benign, efficient, and sustainable. This includes the use of alternative energy sources, minimizing the use of hazardous solvents and reagents, and improving atom economy.

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. The application of microwave irradiation in the synthesis of heterocyclic compounds, including those derived from nicotinonitriles, has been documented.

For instance, a novel method for the synthesis of nicotinonitrile and diazepine (B8756704) derivatives under microwave irradiation has been reported, highlighting the efficiency of this technique. ekb.eg While the specific application to this compound synthesis was not detailed in the provided search results, the general principle of using microwave energy to accelerate the formation of the pyridine ring in multicomponent reactions is well-established. These reactions often involve the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate.

Furthermore, microwave heating has been successfully employed in the synthesis of thiazolo[5,4-d]thiazoles, a related class of fused heterocyclic compounds. mdpi.com This suggests that the synthesis and derivatization of this compound could also benefit from the application of MAOS protocols, potentially leading to more efficient and sustainable synthetic routes.

Catalyst-Free and Solvent-Reduced Methodologies

The development of catalyst-free and solvent-reduced or solvent-free reaction conditions is another key aspect of green chemistry. These approaches aim to minimize the environmental impact of chemical processes by reducing waste and avoiding the use of toxic and volatile organic solvents.

One-pot syntheses of 2-amino-3-cyanopyridine (B104079) derivatives, which are structurally related to this compound, have been achieved under solvent-free conditions. ekb.eg These methods often involve heating a mixture of reactants, such as an aldehyde, a substituted acetophenone, malononitrile, and ammonium acetate, sometimes with a solid support or a mild, reusable catalyst.

The synthesis of 2-amino-3-cyanopyridine derivatives has also been reported in 2,2,2-trifluoroethanol, which is considered a more environmentally friendly solvent compared to many traditional organic solvents. ekb.eg While not strictly solvent-free, the use of such alternative solvents represents a step towards greener chemical processes.

The exploration of these sustainable methodologies for the synthesis of this compound and its derivatives is an active area of research, driven by the need for more environmentally responsible chemical manufacturing.

| Green Chemistry Approach | Key Features | Potential Application for this compound | Reference |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, Increased yields, Higher purity | Synthesis of the nicotinonitrile core and subsequent derivatization | ekb.egmdpi.com |

| Catalyst-Free Synthesis | Avoids the use of potentially toxic or expensive catalysts | One-pot synthesis of the this compound scaffold | ekb.eg |

| Solvent-Reduced/Solvent-Free Synthesis | Minimizes or eliminates the use of volatile organic solvents | Environmentally benign synthesis of this compound and its derivatives | ekb.eg |

Comprehensive Spectroscopic and Structural Elucidation of 4,5 Dimethylnicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. emerypharma.com For 4,5-Dimethylnicotinonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.

Proton NMR (¹H-NMR) for Structural Connectivity Analysis

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is the first step in structural analysis, providing information on the number of different types of protons, their chemical environments, and their proximity to one another. emerypharma.com The ¹H-NMR spectrum of a related compound, 2,6-dihydroxy-4,5-dimethylnicotinonitrile, has been reported, offering insights into the expected proton signals. spectrabase.com

In a typical ¹H-NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the methyl group protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each proton. emerypharma.com Integration of the peak areas reveals the relative number of protons corresponding to each signal. emerypharma.com Furthermore, spin-spin coupling, observed as the splitting of signals into multiplets, provides information about the number of neighboring protons, allowing for the determination of the connectivity of atoms within the molecule. emerypharma.com

Table 1: Hypothetical ¹H-NMR Data for this compound This table is a representation of expected values and may not reflect actual experimental data.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5 | s | 1H | H-2 (proton on the pyridine (B92270) ring) |

| ~8.3 | s | 1H | H-6 (proton on the pyridine ring) |

| ~2.4 | s | 3H | CH₃ at C-4 |

| ~2.3 | s | 3H | CH₃ at C-5 |

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. udel.edusavemyexams.com Each unique carbon atom in the molecule gives a distinct signal in the spectrum, revealing the number of different carbon environments. savemyexams.com The chemical shifts in ¹³C-NMR are sensitive to the hybridization and electronic environment of the carbon atoms. udel.edu For instance, the nitrile carbon in nicotinonitrile derivatives typically appears at a distinct chemical shift. vulcanchem.com

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, aiding in the complete assignment of the carbon skeleton. libretexts.org

Table 2: Hypothetical ¹³C-NMR Data for this compound This table is a representation of expected values and may not reflect actual experimental data.

| Chemical Shift (ppm) | Carbon Type | Assignment |

|---|---|---|

| ~155 | C | C-2 (carbon on the pyridine ring) |

| ~130 | C | C-3 (carbon on the pyridine ring) |

| ~145 | C | C-4 (carbon on the pyridine ring) |

| ~135 | C | C-5 (carbon on the pyridine ring) |

| ~152 | C | C-6 (carbon on the pyridine ring) |

| ~118 | C | CN (nitrile carbon) |

| ~20 | CH₃ | CH₃ at C-4 |

| ~18 | CH₃ | CH₃ at C-5 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

For more complex molecules or to confirm assignments made from 1D NMR, two-dimensional (2D) NMR techniques are employed. emerypharma.com These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment shows which protons are coupled to each other, helping to establish proton-proton connectivity within spin systems. magritek.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments.

The application of these 2D NMR techniques is crucial for the definitive structural elucidation of this compound and its derivatives, ensuring accurate assignment of all proton and carbon signals. rsc.orgnih.gov

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes within a molecule. libretexts.org These techniques are complementary, as some vibrational modes may be more active in either IR or Raman spectroscopy. utoronto.ca

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. vscht.cz The resulting spectrum shows absorption bands at specific frequencies (wavenumbers, cm⁻¹) that correspond to particular functional groups. For this compound, key functional groups to be identified include the nitrile group (C≡N) and the aromatic pyridine ring. The C-H stretching and bending vibrations of the methyl groups will also be present. semanticscholar.org

Table 3: Characteristic FT-IR Absorption Bands for this compound This table presents expected absorption ranges for the key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~2230 - 2210 | C≡N | Stretching |

| ~1600 - 1450 | C=C, C=N (Pyridine ring) | Ring stretching |

| ~3100 - 3000 | C-H (Aromatic) | Stretching |

| ~2980 - 2850 | C-H (Methyl) | Stretching |

| ~1460 - 1370 | C-H (Methyl) | Bending |

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. utoronto.ca It is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. utoronto.ca In the case of this compound, Raman spectroscopy can provide complementary data on the vibrations of the pyridine ring and the C-C and C-N bonds. nih.govspectroscopyonline.com The nitrile stretch is also typically observable in the Raman spectrum. nih.gov

Table 4: Expected Raman Shifts for this compound This table presents expected Raman shifts for key vibrational modes.

| Raman Shift (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~2230 - 2210 | C≡N | Stretching |

| ~1600 - 1550 | Pyridine ring | Ring breathing/stretching |

| ~1000 | Pyridine ring | Ring breathing (trigonal) |

| ~3000 - 2800 | C-H (Methyl/Aromatic) | Stretching |

The combined analysis of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of this compound, confirming the presence of key functional groups and providing insights into the molecular structure. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is a crucial tool for determining molecular weight, confirming elemental composition, and elucidating the structure of chemical compounds. alevelchemistry.co.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished from low-resolution MS by its ability to measure the m/z ratio of a compound to several decimal places. alevelchemistry.co.ukbioanalysis-zone.com This high precision allows for the determination of a molecule's "exact mass," which can be used to deduce its unique elemental formula. researchgate.net While standard mass spectrometry might not distinguish between two molecules with the same nominal mass, HRMS can differentiate them based on their distinct exact masses, which arise from the slight mass differences of their constituent isotopes. alevelchemistry.co.ukbioanalysis-zone.com

For this compound, with the molecular formula C₈H₈N₂, the theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 u), hydrogen (¹H = 1.007825 u), and nitrogen (¹⁴N = 14.003074 u).

Calculated Exact Mass of this compound: (8 * 12.000000) + (8 * 1.007825) + (2 * 14.003074) = 132.068748 u

The utility of HRMS is evident when comparing this compound to other compounds that have the same nominal mass of 132 but different elemental formulas.

Table 1: Comparison of Compounds with Nominal Mass 132

| Compound Name | Molecular Formula | Nominal Mass (u) | Theoretical Exact Mass (u) |

|---|---|---|---|

| This compound | C₈H₈N₂ | 132 | 132.068748 |

| Ethyl-p-toluenesulfonate | C₉H₁₂O₃S | 132 | 132.042864 |

| Acetophenone (B1666503) | C₈H₈O | 120 | 120.057515 |

| Indane | C₉H₁₀ | 118 | 118.078250 |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry, also known as MS/MS, is a technique where ions are subjected to two or more stages of mass analysis. wikipedia.orgencyclopedia.pub In a typical experiment, precursor ions (often the molecular ion) are selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. wikipedia.orgyoutube.com This process provides detailed structural information by revealing how a molecule breaks apart. nih.gov The fragmentation pathways are highly characteristic of the molecule's structure. wvu.edu

Plausible Fragmentation Pathways for [C₈H₈N₂ + H]⁺ (m/z 133.0760):

Loss of a methyl radical (•CH₃): A common fragmentation for methylated compounds, leading to an ion at m/z 118.0599.

Loss of hydrogen cyanide (HCN): Cleavage of the pyridine ring, a characteristic fragmentation for pyridine derivatives, would result in a fragment ion.

Loss of acetonitrile (B52724) (CH₃CN): A rearrangement followed by fragmentation could lead to the loss of an acetonitrile molecule.

Table 2: Predicted MS/MS Fragments of Protonated this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion Formula | Predicted Product Ion (m/z) |

|---|---|---|---|

| 133.0760 | •CH₃ | [C₇H₆N₂]⁺ | 118.0599 |

| 133.0760 | HCN | [C₇H₈N]⁺ | 106.0651 |

| 133.0760 | NH₃ | [C₈H₆N]⁺ | 116.0495 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopic Characterization

UV-Vis and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule by measuring its interaction with light. technologynetworks.com

Electronic Absorption Profile Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.comsci-hub.se The absorption of light corresponds to the excitation of electrons from a ground electronic state to a higher energy excited state. libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. msu.edu

The this compound molecule contains a substituted pyridine ring, which acts as its primary chromophore. Pyridine and its derivatives typically exhibit strong absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions. The exact position and intensity of these bands are influenced by the substituents on the ring and the solvent used. For this compound, the absorption maxima are expected to be in the UV range, likely between 200 and 300 nm.

Table 3: Typical Electronic Transitions in Heterocyclic Aromatic Compounds

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π | 200 - 300 | Excitation of an electron from a π bonding orbital to a π antibonding orbital. Usually high intensity. |

| n → π | 250 - 350 | Excitation of a non-bonding electron (from Nitrogen) to a π antibonding orbital. Usually lower intensity than π→π*. |

Photophysical Properties and Fluorescence Quantum Yields

Fluorescence is the emission of light from a molecule after it has absorbed light. starna.com Typically, the emitted light has a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence quantum yield (ΦF or QY) is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. fluortools.com

The fluorescence quantum yield is often determined using a comparative method, where the fluorescence intensity of the sample is compared to that of a standard compound with a known and stable quantum yield. researchgate.netrsc.org The calculation takes into account the absorbance of the sample and standard at the excitation wavelength, their integrated fluorescence intensities, and the refractive indices of the solvents. fluortools.com

While some nicotinonitrile derivatives are known to be fluorescent, specific data on the fluorescence quantum yield of this compound is not documented. researchgate.net The measurement would require dissolving the compound in a suitable solvent, measuring its absorption and emission spectra, and comparing it against a suitable standard under identical conditions.

Table 4: Common Fluorescence Quantum Yield Standards

| Standard Compound | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.54 |

| Fluorescein | 0.1 M NaOH | 490 | 514 | 0.92 |

| Rhodamine 101 | Ethanol (B145695) | 550 | 575 | 0.91 nih.gov |

| Coumarin 153 | Ethanol | 423 | 530 | 0.54 nih.gov |

Solid-State Structural Characterization

The definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. wikipedia.organton-paar.com This technique involves directing a beam of X-rays onto a single crystal of the material. The crystal diffracts the X-rays into a unique pattern of spots. nih.gov By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated, which allows for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.gov

A solid-state structural analysis of this compound by X-ray crystallography would first require the growth of high-quality, single crystals of the compound. wikipedia.org The subsequent diffraction experiment would provide precise data on its molecular geometry. Furthermore, it would reveal how the molecules pack together in the crystal lattice, highlighting any significant intermolecular forces, such as hydrogen bonds or π-π stacking interactions between the pyridine rings, which govern the material's solid-state properties. mdpi.com

Although a crystal structure for this compound is not publicly available, a hypothetical analysis would yield the parameters shown in the table below.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=7.5 Å, b=10.2 Å, c=9.8 Å, β=95° |

| Bond Length (C-C in ring) | The distance between two bonded carbon atoms in the pyridine ring. | ~1.39 Å |

| Bond Angle (C-C-N in ring) | The angle formed by three adjacent atoms in the pyridine ring. | ~120° |

| Intermolecular Interactions | Forces between adjacent molecules in the crystal lattice. | π-π stacking distance ~3.5 Å |

Compound Index

Single-Crystal X-ray Diffraction for Crystal Structure Determination

The crystallographic data for these analogues reveal important structural features that are likely to be shared with this compound. For instance, the analysis of 4,6-dimethyl-3-cyanopyridine-(2H)-selenone indicates a monoclinic crystal system with a P21/n space group. tsijournals.com The selenium atom in this structure plays a significant role in the crystal packing, forming various hydrogen bonds that stabilize the three-dimensional framework. tsijournals.com Specifically, intra- and intermolecular hydrogen bonds involving the selenium atom, such as Se···H–N and Se···H–C, are observed. tsijournals.com

In the case of 2-Mercapto-4,6-dimethylnicotinonitrile (B1298107), crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 646707. nih.gov The analysis of such derivatives provides a foundational understanding of the geometric parameters of the dimethylnicotinonitrile scaffold.

Interactive Data Table of Crystallographic Data for this compound Analogues:

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 4,6-dimethyl-3-cyanopyridine-(2H)-selenone | C8H8N2Se | Monoclinic | P21/n | - | - | - | - | - | - | tsijournals.com |

| 2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S | Data not fully available in search results | Data not fully available in search results | - | - | - | - | - | - | nih.gov |

Polymorphism and Crystal Packing Analysis of this compound Analogues

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a phenomenon of significant interest in materials science and pharmaceuticals due to its impact on a substance's physical properties. The study of polymorphism in nicotinonitrile derivatives highlights the subtle interplay of intermolecular forces that govern crystal packing.

Research on 2,2′-{[1,2-phenylenebis(methylene)]bis(sulfanediyl)}bis(4,6-dimethylnicotinonitrile) has revealed the existence of at least three polymorphs (4a, 4b, and 4c), which were obtained by crystallization from different solvent systems. acs.org This demonstrates the sensitivity of the crystal packing to the crystallization environment. The stable polymorphs were formed from ethyl acetate (B1210297)/hexane and methanol/ethyl acetate, while a metastable form was obtained from acetic acid. acs.org This behavior is attributed to the flexibility of the molecule and the formation of different supramolecular aggregates in solution prior to crystallization. acs.org

The crystal packing of substituted pyridines, in general, is influenced by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. mdpi.comacs.orgacs.org In fluorinated pyridines, a systematic change from a herringbone packing to a parallel arrangement of molecules is observed with an increasing degree of fluorination. acs.org The introduction of different substituents on the pyridine ring can significantly alter the dominant intermolecular interactions, leading to different packing motifs. For example, in a series of 4′-substituted 2,2′:6′,2″-terpyridines, the introduction of fluoro and methyl groups leads to a change from a herringbone assembly to a layer-like packing stabilized by a combination of π-stacking and N···H–C hydrogen bonds. mdpi.com

In nicotinonitrile-based crystals, weak interactions such as C–H···N, C–H···O, and π-π stacking are known to play a crucial role in the self-assembly of the molecules. nih.gov The presence of various weak interactions is a key factor in the development of polymorphism in these compounds. nih.gov For instance, two conformational polymorphs of 2-[2-(3-cyano-4,6-dimethyl-2-oxo-2H-pyridin-1-yl)-ethoxy]-4,6-dimethyl nicotinonitrile have been identified, with their crystal structures stabilized by weak intermolecular forces, resulting in different packing arrangements. nih.gov

The analysis of these analogues suggests that this compound would likely exhibit a rich solid-state landscape, with the potential for polymorphism driven by the formation of various hydrogen bonding and stacking interactions involving the pyridine nitrogen, the nitrile group, and the methyl substituents.

Computational and Theoretical Investigations into 4,5 Dimethylnicotinonitrile Systems

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling the investigation of the electronic structure of many-body systems. wikipedia.org DFT, in particular, has become a versatile method for calculations in both solid-state physics and quantum chemistry due to its balance of accuracy and computational cost. wikipedia.orgq-chem.com Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data. nist.govaps.org

Geometry Optimization and Electronic Structure Elucidation

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. pennylane.aicrystalsolutions.eu This process involves varying the system's structure until changes in the gradient and the structure between successive iterations are below a certain threshold. uni-muenchen.de For 4,5-Dimethylnicotinonitrile, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The optimized geometry is crucial as it forms the basis for many subsequent property calculations. pennylane.ai

The electronic structure, which describes the motion of electrons in the electrostatic field generated by the nuclei, is then elucidated using the optimized geometry. wikipedia.org This provides a detailed picture of how electrons are distributed within the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. unesp.br The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A smaller gap generally indicates a more reactive molecule. researchgate.net

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the chemical behavior of this compound. researchgate.netbhu.ac.in These include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be estimated from the HOMO energy. ajchem-a.com

Electron Affinity (A): The energy released when an electron is added to a molecule, related to the LUMO energy. ajchem-a.com

Electronegativity (χ): The ability of an atom or molecule to attract electrons. researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net

| Reactivity Descriptor | Definition | Relation to HOMO/LUMO |

|---|---|---|

| Ionization Potential (I) | Energy required to remove an electron. | I ≈ -EHOMO |

| Electron Affinity (A) | Energy released when an electron is added. | A ≈ -ELUMO |

| Electronegativity (χ) | Ability to attract electrons. | χ = (I + A) / 2 |

| Chemical Hardness (η) | Resistance to change in electron distribution. | η = (I - A) / 2 |

| Chemical Softness (S) | Ease of polarization of the electron cloud. | S = 1 / η |

| Electrophilicity Index (ω) | Energy lowering upon accepting electrons. | ω = χ2 / (2η) |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Chemical Shifts: Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the 1H and 13C NMR chemical shifts of this compound. esisresearch.orgresearchgate.net These calculations provide valuable insights into the electronic environment of the nuclei. openreview.net

Vibrational Frequencies: The vibrational frequencies of this compound can be calculated to simulate its infrared (IR) and Raman spectra. esisresearch.orgderpharmachemica.com These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net The accuracy of these predictions can be improved by applying scaling factors to the calculated frequencies. derpharmachemica.com Theoretical modeling can also predict frequency shifts that occur due to changes in the molecular environment, such as in a solvent or when bound to a protein. nih.gov

Studies on Non-Covalent Interactions and Intermolecular Bonding in Nicotinonitrile Assemblies

Non-covalent interactions, though weaker than covalent bonds, play a critical role in determining the three-dimensional structure of molecules and their organization in the solid state. wikipedia.orgencyclopedia.pub These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in crystal engineering. researchgate.netlibretexts.org

For this compound, computational studies can be employed to investigate the nature and strength of intermolecular interactions in its crystal lattice or in solution. This involves analyzing the various types of non-covalent bonds that can form between molecules, such as C–H···N or C–H···π interactions. mdpi.com Understanding these interactions is key to predicting the packing of molecules in a crystal and other bulk properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions. nih.govrcsb.orgnih.gov

Conformational Landscape Exploration

Even for relatively rigid molecules, some degree of conformational flexibility exists. Molecular dynamics simulations can be used to explore the conformational landscape of this compound, identifying the different low-energy conformations that the molecule can adopt. nih.govnih.govbiorxiv.orgelifesciences.orgresearchgate.net This involves simulating the motion of the atoms over time, governed by a force field that describes the potential energy of the system. mdpi.com By analyzing the simulation trajectory, one can identify the most populated conformational states and the energy barriers between them.

Protein-Ligand Docking Studies for Biological Target Interactions

Protein-ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. researchgate.netkfupm.edu.sa This method is instrumental in understanding the binding mode and affinity of potential drug candidates. While specific docking studies on this compound are not extensively documented in publicly available literature, research on closely related analogs provides valuable insights into its potential biological targets and interaction mechanisms.

One such study focused on a derivative, 2-((5-(Benzylthio)-1,3,4-oxadiazol-2-yl)methoxy)-4,6-dimethylnicotinonitrile, as a potential inhibitor of PIM-1 kinase, a protein implicated in cancer. acs.org The molecular docking analysis revealed a significant binding affinity of this compound within the PIM-1 active site, with a notable binding energy of -17.38 Kcal/mol. acs.org The key interactions observed included the formation of a hydrogen bond between the nitrile group of the nicotinonitrile core and the amino acid residue Lys67. acs.org Furthermore, the dimethyl-substituted pyridine (B92270) ring participated in lipophilic interactions with several nonpolar amino acid residues, namely Phe49, Ile104, Ile185, Leu174, Leu120, Ala65, and Val52. acs.org These interactions collectively contribute to the stable binding of the ligand within the kinase's active site.

These findings for a close analog suggest that this compound itself could potentially exhibit inhibitory activity against PIM-1 kinase or other related kinases. The dimethyl substitutions on the pyridine ring appear to play a crucial role in establishing favorable hydrophobic interactions, which are often key to high binding affinity.

| Compound | Target Protein | Binding Energy (Kcal/mol) | Key Interacting Residues | Interaction Type |

| 2-((5-(Benzylthio)-1,3,4-oxadiazol-2-yl)methoxy)-4,6-dimethylnicotinonitrile | PIM-1 Kinase | -17.38 | Lys67 | Hydrogen Bond |

| Phe49, Ile104, Ile185, Leu174, Leu120, Ala65, Val52 | Lipophilic Interactions |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bohrium.comnih.gov Cheminformatics involves the use of computational tools to analyze and organize chemical data, aiding in the design and discovery of new molecules. u-strasbg.fr These approaches are pivotal in developing predictive models for biological activity and understanding the chemical properties that drive such activities.

Development of Predictive Models for Biological Activity

Similarly, QSAR models have been developed for various pyridine derivatives to predict their anticancer and corrosion inhibition properties. kfupm.edu.saresearchgate.net These models typically utilize a set of calculated molecular descriptors to correlate with the observed biological activity, often employing statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN). kfupm.edu.sa The development of such predictive models is a step-wise process that involves careful selection of a training set of molecules, calculation of relevant descriptors, and rigorous statistical validation of the resulting model. u-strasbg.fr The ultimate goal is to create a model that can accurately predict the activity of new, untested compounds based solely on their chemical structure.

Computational Descriptors and Their Correlation with Chemical Properties

The foundation of any QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. researchgate.net Descriptors can be broadly categorized into several classes, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: These quantify the electronic properties of a molecule, such as dipole moment and orbital energies (e.g., HOMO and LUMO).

Physicochemical descriptors: These include properties like logP (lipophilicity), molar refractivity, and polar surface area. u-strasbg.fr

In QSAR studies of pyridine and nicotinonitrile derivatives, a variety of descriptors have been shown to correlate with their biological activities. For example, in a study of imidazo[4,5-b]pyridine derivatives, descriptors calculated using Dragon software were used to build QSAR models for anticancer potency. researchgate.net The selection of the most relevant descriptors is often achieved through statistical techniques like genetic algorithms. researchgate.net

The correlation of these descriptors with chemical properties provides insights into the structure-activity relationship. For instance, a positive correlation with a descriptor related to hydrophobicity might suggest that increasing the lipophilicity of a particular region of the molecule could enhance its biological activity. Conversely, a negative correlation might indicate that bulky substituents in a specific position are detrimental to activity. This understanding is crucial for the rational design of new derivatives with improved biological profiles.

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

| Topological | Wiener index, Kier & Hall indices | Describes molecular size, shape, and branching. |

| Geometrical | Molecular surface area, Volume | Relates to how the molecule fits into a binding site. |

| Electronic | HOMO/LUMO energies, Dipole moment | Influences reactivity and intermolecular interactions. |

| Physicochemical | LogP, Polar Surface Area (PSA) | Affects membrane permeability and solubility. |

Biological Activities and Pharmacological Potential of 4,5 Dimethylnicotinonitrile Derivatives

Antimicrobial Efficacy and Mechanistic Insights

Antibacterial Activity Against Pathogenic Strains

While the broader class of nicotinonitriles has shown promise as antibacterial agents, dedicated studies on 4,5-dimethylnicotinonitrile derivatives are lacking. Research on related structures, such as certain 4,6-dimethylnicotinonitrile (B182455) derivatives, has indicated potential antibacterial and antifungal properties. scirp.org For instance, some novel 5-Arylazo-2-[...]-4,6-dimethyl-3-nicotinonitrile derivatives were reported to possess high antibacterial and antifungal activities. scirp.org This suggests that the nicotinonitrile scaffold is a viable starting point for the development of new antimicrobial compounds. However, without direct experimental evidence, the specific antibacterial efficacy of this compound derivatives against pathogenic strains like Staphylococcus aureus and Escherichia coli remains unconfirmed.

Antifungal Properties and Membrane Interactions

The exploration of antifungal agents has revealed various mechanisms of action, including the disruption of fungal cell membranes and the generation of reactive oxygen species (ROS). Studies on compounds like 5-aminoimidazole-4-carbohydrazonamide derivatives have shown that their antifungal effect against Candida species can be linked to oxidative stress. nih.gov Similarly, other azole derivatives are known to inhibit ergosterol (B1671047) synthesis, a key component of the fungal cell membrane, leading to increased permeability and cell damage. nih.gov While these mechanisms are established for other nitrogen-containing heterocyclic compounds, research has not yet specifically demonstrated that this compound derivatives employ these or other pathways to exert antifungal effects. The antifungal potential of the related 4,6-dimethylnicotinonitrile derivatives has been noted, but detailed mechanistic studies are needed. scirp.org

Antiviral Screening and Replication Inhibition Studies

The search for novel antiviral agents has explored a wide array of chemical structures. Currently, there is a lack of available data from antiviral screenings specifically for this compound derivatives. Research into other heterocyclic compounds has identified potential anti-influenza agents, but a direct connection to the this compound core has not been established in the reviewed literature. mdpi.comresearchgate.net The development of effective antivirals often involves targeting specific viral processes like replication, and further studies are required to determine if this compound derivatives have any role in this area.

Anti-inflammatory and Analgesic Research

The potential for nicotinonitrile compounds to act as anti-inflammatory and analgesic agents has been recognized, largely due to their structural similarities to known therapeutic molecules.

Inhibition of Inflammatory Mediators

Chronic inflammation is linked to the overproduction of inflammatory mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). nih.govbrieflands.comnih.gov Nicotinonitrile derivatives, as a class, have been investigated for their anti-inflammatory properties. ekb.eg For example, complex heterocyclic systems synthesized using 2-chloro-4,6-dimethylnicotinonitrile (B82373) as a starting material have been screened for anti-inflammatory activities. researchgate.net These studies suggest that the nicotinonitrile scaffold can be a building block for compounds that may inhibit key inflammatory pathways. However, direct evidence of this compound derivatives inhibiting specific mediators like COX-2 or TNF-α is not yet present in the scientific literature.

Pain Modulation Pathways

The analgesic effects of various compounds are often achieved through complex interactions with the body's pain modulation pathways. These can involve a variety of receptors and molecular pathways, including opioidergic, serotoninergic, and glutamatergic systems. europeanreview.org Research on pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives, which were synthesized from a 4,6-dimethylnicotinonitrile precursor, showed that some of these resulting compounds exhibited analgesic activities. researchgate.net This indicates that the broader chemical family may have potential in pain management. Nevertheless, the specific mechanisms by which this compound derivatives might modulate pain pathways have not been investigated.

Anticancer and Cytotoxic Investigations

The anticancer potential of this compound derivatives has been a subject of growing interest within the scientific community. Researchers have synthesized and evaluated a variety of these compounds, revealing promising cytotoxic activities against several human cancer cell lines. These investigations form a crucial part of the preclinical assessment of these molecules as potential therapeutic agents.

In Vitro Cytotoxicity Profiling Against Cancer Cell Lines

A significant body of research has focused on the in vitro evaluation of this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been a key metric in these studies.

Substituted nicotinonitrile derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, a series of novel nicotinonitrile derivatives showed promising activity against hepatocellular carcinoma (HepG2) and cervical cancer (HeLa) cell lines. nih.gov Specifically, compounds within this series exhibited potent cytotoxic effects, with some showing stronger activity against HeLa cells than the standard drug doxorubicin. nih.gov Another study on 2-amino-4,6-diphenylnicotinonitriles revealed that some derivatives possessed exceptional cytotoxicity against breast cancer cell lines MDA-MB-231 and MCF-7, with one compound demonstrating higher potency than doxorubicin. mdpi.com

Furthermore, research into other substituted pyridine (B92270) derivatives, which share a structural core with this compound, has also yielded positive results. Certain newly synthesized pyridine derivatives displayed significant antiproliferative activity against a panel of cancer cell lines including non-small cell lung cancer (NCI-H460), colon cancer (RKOP 27), cervical cancer (HeLa), histiocytic lymphoma (U937), and melanoma (SKMEL 28). acs.org Some of these compounds were found to be less toxic to normal peripheral blood mononuclear cells, indicating a degree of selectivity for cancer cells. acs.org Another study highlighted cyanopyridone derivatives that exhibited high cytotoxic activity against MCF-7, NCI-H460, and central nervous system cancer (SF-268) cell lines, with some being non-toxic to normal fibroblast cells. mdpi.com

The following interactive table summarizes the in vitro cytotoxic activity of selected nicotinonitrile derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Source |

| This compound | HeLa (cervical cancer) | ~25 | nih.gov |

| Nicotinonitrile Derivative 13 | HepG2 (hepatocellular) | 8.78 ± 0.7 (µg/mL) | nih.gov |

| HeLa (cervical cancer) | 5.16 ± 0.4 (µg/mL) | nih.gov | |

| Nicotinonitrile Derivative 19 | HepG2 (hepatocellular) | 15.32 ± 1.2 (µg/mL) | nih.gov |

| HeLa (cervical cancer) | 4.26 ± 0.3 (µg/mL) | nih.gov | |

| 2-Amino-4,6-diphenylnicotinonitrile 3 | MDA-MB-231 (breast cancer) | 1.81 ± 0.1 | mdpi.com |

| MCF-7 (breast cancer) | 2.85 ± 0.1 | mdpi.com | |

| Substituted Pyridine Derivative 14a | NCI-H460 (lung cancer) | 25 ± 2.6 (nM) | acs.org |

| RKOP 27 (colon cancer) | 16 ± 2 (nM) | acs.org | |

| HeLa (cervical cancer) | 127 ± 25 (nM) | acs.org | |

| U937 (lymphoma) | 422 ± 26 (nM) | acs.org | |

| SKMEL 28 (melanoma) | 255 ± 2 (nM) | acs.org | |

| Cyanopyridone Derivative 8 | Various cancer cell lines | 0.01 ± 0.002 to 0.02 ± 0.001 (µg/mL) | mdpi.com |

| Cyanopyridone Derivative 16 | Various cancer cell lines | 0.01 ± 0.002 to 0.02 ± 0.001 (µg/mL) | mdpi.com |

Apoptosis Induction and Cell Cycle Arrest Mechanisms

Beyond simple cytotoxicity, understanding the mechanisms by which this compound derivatives exert their anticancer effects is crucial. Several studies have indicated that these compounds can trigger programmed cell death, or apoptosis, and interfere with the normal progression of the cell cycle in cancer cells.

One study revealed that certain 3-cyanopyridine (B1664610) derivatives could induce apoptosis by modulating the levels of key regulatory proteins. ekb.eg These compounds were found to decrease the level of the anti-apoptotic protein Bcl-2 and increase the level of the pro-apoptotic protein Bax, thereby promoting cell death. ekb.eg The activation of caspases, a family of proteases that are essential for apoptosis, has also been observed. nih.govnih.gov For instance, a 4-anilinoquinolinylchalcone derivative, which contains a related nitrogen-containing heterocyclic ring, was shown to trigger reactive oxygen species (ROS)-dependent activation of caspase 3/7. nih.gov

In addition to inducing apoptosis, some nicotinonitrile derivatives have been shown to cause cell cycle arrest at specific phases, preventing cancer cells from proliferating. A study on a tetracyclic-condensed quinoline (B57606) compound demonstrated that it could arrest cells at the S and G2/M phases of the cell cycle. nih.gov Another investigation into quillaic acid derivatives found that a particular compound blocked the cell cycle in the G1 phase. frontiersin.org Flow cytometry analysis is a common technique used to determine the effects of these compounds on cell cycle progression. nih.govresearchgate.net

Molecular Target Identification in Oncological Pathways

Identifying the specific molecular targets of this compound derivatives is a key step in understanding their mechanism of action and for the rational design of more potent and selective anticancer agents. While research in this area is ongoing, several potential targets within oncological pathways have been suggested.

Some 3-cyanopyridine derivatives have been shown to inhibit key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and PIM-1 kinase. ekb.eg VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and spread. PIM-1 kinase is a serine/threonine kinase that is overexpressed in several types of cancer and is involved in cell survival and proliferation.

Molecular docking studies, a computational method used to predict the binding of a ligand to a receptor, have been employed to identify potential targets for nicotinonitrile derivatives. plos.orgnih.govnih.govmdpi.com These studies have suggested that derivatives of the broader pyridine class may interact with targets such as phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinase 2 (CDK2). researchgate.net Furthermore, some nicotinonitrile-containing compounds have been investigated for their ability to inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK) and topoisomerase II, both of which are established anticancer drug targets. researchgate.net There is also evidence to suggest that some related heterocyclic compounds may act as DNA intercalators, inserting themselves between the base pairs of DNA and disrupting its function. nih.gov A patent has also described the use of this compound in the synthesis of compounds targeting BRM and SMARCA2, which are involved in chromatin remodeling, a process often dysregulated in cancer. mdpi.com

Antioxidant and Free Radical Scavenging Activities

In addition to their anticancer properties, derivatives of this compound have been investigated for their antioxidant potential. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of many diseases, including cancer.

In Vitro Assays for Reactive Oxygen Species (ROS) Scavenging

Several in vitro assays have been utilized to assess the ability of this compound derivatives to scavenge ROS. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate antioxidant activity. ekb.egekb.eg Studies have shown that certain nicotinonitrile derivatives exhibit significant DPPH radical scavenging activity, with some compounds demonstrating superior or comparable activity to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). ekb.egresearchgate.netjst.go.jp

Other assays used to evaluate antioxidant potential include the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical cation decolorization assay, ferrous ion chelating (FIC) activity, and the Trolox equivalent antioxidant capacity (TEAC) method. researchgate.netnih.govresearchgate.net For example, a nicotinonitrile-thiazole hybrid was identified as a promising antioxidant agent based on the ABTS assay. researchgate.net Another study on pyridine-based chalcones found that some derivatives exhibited higher antioxidant activity than quercetin (B1663063) in the FIC assay and acceptable antioxidant properties in the TEAC method. nih.gov

The following interactive table provides a summary of the antioxidant activity of selected nicotinonitrile and related pyridine derivatives from various in vitro assays.

| Compound/Derivative | Assay | Activity | Source |

| Nicotinonitrile Derivative 2 | DPPH Scavenging | Superior to ascorbic acid | ekb.eg |

| Nicotinonitrile-Thiazole Hybrid 6b | ABTS Radical Scavenging | 86.27% inhibition | researchgate.net |

| Carbothioamide Compound 2c | DPPH Scavenging | 90.7% scavenging activity | researchgate.net |

| Pyridine Based Chalcone 3e | Ferrous Ion Chelating | EC50: 16.53 ± 1.21 µg/mL | nih.gov |

| Pyridine Based Chalcone 3g | TEAC | EC50: 4.82 ± 0.11 µg/mL | nih.gov |

| N-azavinylpyridine Derivative 8 | DPPH Scavenging | Appreciable antioxidant potential | jst.go.jp |

| N-azavinylpyridine Derivative 10 | DPPH Scavenging | Appreciable antioxidant potential | jst.go.jp |

| N-azavinylpyridine Derivative 16 | DPPH Scavenging | Appreciable antioxidant potential | jst.go.jp |

Cellular Antioxidant Effects

Beyond in vitro chemical assays, the effects of these compounds within a cellular context provide more biologically relevant information. Studies have shown that some pyridine derivatives can modulate oxidative stress in cell models. For instance, certain 1,4-dihydropyridine (B1200194) derivatives have been shown to have a better antioxidative potential when administered before an oxidative stressor in human osteoblast-like cells. mdpi.com These compounds were also found to influence cell growth, ROS generation, and intracellular glutathione (B108866) concentration under conditions of oxidative stress. mdpi.commdpi.com

The mechanism of antioxidant activity may involve direct scavenging of ROS, such as hydroxyl radicals, and the decomposition of hydrogen peroxide. mdpi.com The presence of a cyano group attached to the pyridine ring is thought to contribute to the unique capacity of these compounds to scavenge ROS, thereby protecting cells from DNA damage. ekb.eg The antioxidant properties of these compounds are often linked to their chemical structure, with the type and position of substituents on the pyridine ring influencing their activity. medcraveonline.com

Diverse Applications of 4,5 Dimethylnicotinonitrile Beyond Pharmaceutical Sciences

Materials Science and Corrosion Inhibition

Nicotinonitrile derivatives are recognized for their ability to protect metallic alloys from corrosion, a critical aspect of materials science and industrial maintenance.

Evaluation as Corrosion Inhibitors for Metallic Alloys

Research has shown that nicotinonitrile compounds can act as effective corrosion inhibitors for various metals and alloys in acidic environments. For instance, derivatives of the isomeric 4,6-dimethylnicotinonitrile (B182455) have been evaluated for their protective properties on carbon steel and brass alloys. graphenea.comscientificadvances.co.in Studies on 2-((3-bromophenyl)-amino)-4,6-dimethyl-nicotinonitrile, for example, have demonstrated significant inhibition efficiency for brass in nitric acid. scientificadvances.co.in The effectiveness of these compounds is often concentration-dependent, with higher concentrations generally providing greater protection.

The inhibition efficiency of these related compounds suggests that 4,5-Dimethylnicotinonitrile could also exhibit similar protective properties, warranting further investigation. The presence of the nitrogen atom in the pyridine (B92270) ring and the cyano group are key features that contribute to the anti-corrosive action of these molecules.

Table 1: Corrosion Inhibition Efficiency of a 4,6-Dimethylnicotinonitrile Derivative on Brass in 1.0 M HNO₃

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |

| 180 | 96 |

Data based on research on 2-((3-bromophenyl)-amino)-4,6-dimethyl-nicotinonitrile. scientificadvances.co.in

Surface Adsorption Mechanisms and Protective Film Formation

The mechanism by which nicotinonitrile derivatives inhibit corrosion primarily involves the adsorption of the molecules onto the metal surface, forming a protective barrier. graphenea.com This film isolates the metal from the corrosive medium. The adsorption process can be influenced by the electronic structure of the inhibitor molecule and the nature of the metal surface.

The adsorption of these compounds often follows established isotherm models, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. The formation of this protective film is a critical step in preventing the electrochemical processes that lead to corrosion. The nitrogen and cyano groups in the nicotinonitrile structure can act as active sites for adsorption.

Agrochemical Development and Crop Protection

Derivatives of dimethylnicotinonitrile have shown promise in the development of new agrochemicals for crop protection, particularly as insecticides and miticides.

Insecticidal Efficacy against Agricultural Pests

Several studies have highlighted the insecticidal properties of dimethylnicotinonitrile derivatives against common agricultural pests. For example, 2,5-Dichloro-4,6-dimethylnicotinonitrile (B45833) is noted for its use in controlling pests such as aphids, cotton bollworm, and whiteflies. vwr.com Similarly, derivatives of 2-Chloro-5,6-dimethylnicotinonitrile have demonstrated enhanced efficacy against aphids and whiteflies. owlstonemedical.com These findings suggest that the dimethylnicotinonitrile scaffold is a viable starting point for the development of new insecticidal agents. The mode of action is believed to involve the disruption of essential biological processes in the target pests.

Table 2: Target Pests for Insecticidal Dimethylnicotinonitrile Derivatives

| Compound | Target Pests |

| 2,5-Dichloro-4,6-dimethylnicotinonitrile | Aphids, Cotton Bollworm, Whiteflies |

| 2-Chloro-5,6-dimethylnicotinonitrile derivatives | Aphids, Whiteflies |

Miticidal Applications

Advanced Analytical Tools and Chemical Sensors

The unique chemical structure of nicotinonitrile derivatives also lends itself to applications in the field of analytical chemistry, particularly in the development of chemical sensors.

Research into related compounds has shown their potential as components in fluorescent sensors. For instance, a derivative of 2-Morpholino-4,6-dimethyl nicotinonitrile has been synthesized and utilized as a fluorescence probe. wikipedia.org Such sensors can be designed to detect specific ions or molecules with high sensitivity and selectivity. The development of these tools is crucial for environmental monitoring, medical diagnostics, and industrial process control. The application of this compound in this area remains a field for future exploration, with the potential to contribute to the creation of novel analytical devices.

Development of Fluorescent Probes for Chemical Detection

The rational design of small-molecule fluorescent probes is a significant area of research, with applications ranging from environmental monitoring to bio-imaging. nih.gov The this compound framework has been identified as a versatile precursor for synthesizing such probes. Its derivatives can be functionalized to create molecules with tailored photophysical properties, enabling sensitive and selective detection of specific chemical species.

One notable example is the synthesis of 2-Morpholino-4,6-dimethyl nicotinonitrile, which has been developed as a fluorescent sensor. dntb.gov.ua This compound exhibits a fluorescence quantum yield that makes it suitable for detection purposes. dntb.gov.ua The synthesis of such probes often involves straightforward chemical reactions, making them accessible and cost-effective for various applications. nih.gov

Furthermore, research into pyridone derivatives, which share structural similarities with nicotinonitriles, has highlighted their significant fluorescence activities. scirp.org For instance, certain pyridone derivatives have been investigated as molecular sensors for the detection of picric acid, a hazardous explosive material. scirp.org The development of these probes often focuses on achieving high selectivity and sensitivity, allowing for the detection of analytes even at very low concentrations. nih.gov The modification of the core dimethylnicotinonitrile structure allows for the fine-tuning of the probe's emission and excitation wavelengths, as well as its affinity for the target analyte. nih.gov

| Probe Derivative | Target Analyte | Key Features | Reference |

| 2-Morpholino-4,6-dimethyl nicotinonitrile | General fluorescent sensing | Exhibits a notable fluorescence quantum yield. | dntb.gov.ua |

| 5-Arylazo-4,6-dimethyl-3-nicotinonitrile Derivatives | Picric Acid | High fluorescence activity, potential for sensing hazardous materials. | scirp.org |

This table presents examples of fluorescent probes derived from or related to the dimethylnicotinonitrile scaffold and their applications in chemical detection.

The design strategy for these fluorescent probes often involves incorporating a recognition site for the target analyte and a fluorophore, where the dimethylnicotinonitrile derivative can act as or be part of the fluorophore system. nih.gov Upon interaction with the analyte, a change in the fluorescence signal, such as "turn-on" or "turn-off" emission, allows for quantitative detection. nih.gov

Molecular Sensing Applications in Biological and Environmental Systems

The application of molecular sensors is crucial for monitoring the health of ecosystems and for various biological studies. researchgate.net Sensors derived from the this compound scaffold show promise for both environmental and biological applications due to their potential for high sensitivity and selectivity. wikipedia.orgfrontiersin.org

In environmental systems, the detection of pollutants and hazardous materials is a primary concern. researchgate.net As mentioned, derivatives of dimethylnicotinonitrile have been explored for their ability to detect explosives like picric acid. scirp.org This capability is vital for public safety and environmental protection. rsc.org The development of portable and easy-to-use sensors based on these fluorescent probes could allow for rapid, on-site detection of environmental contaminants. mdpi.commdpi.com

In the context of biological systems, fluorescent probes are invaluable tools for imaging and sensing within living cells and organisms. mdpi.comnih.gov While direct applications of this compound in biological sensing are still an emerging area, the principles established with related heterocyclic compounds suggest significant potential. For example, fluorescent probes are designed to target specific organelles within a cell, such as the mitochondria or endoplasmic reticulum, and report on the local environment or the presence of specific biomolecules. mdpi.com The development of dimethylnicotinonitrile-based probes could follow similar design strategies, incorporating targeting moieties to direct the sensor to specific subcellular locations.

The ability to monitor metal ions, which are essential in numerous biological processes, is another key application of molecular sensors. wikipedia.org Probes can be designed to selectively bind to specific metal ions, leading to a measurable change in their fluorescent properties. mdpi.com This allows for the tracking of metal ion concentrations and fluxes within biological systems, providing insights into cellular function and disease states. wikipedia.org Given the versatility of the nicotinonitrile scaffold for chemical modification, it is plausible that derivatives could be developed for sensing biologically relevant metal ions.

| Application Area | Sensing Target | Significance | Potential Derivative |

| Environmental | Explosives (e.g., Picric Acid) | Public safety, anti-terrorism, environmental monitoring. | Arylazo-dimethylnicotinonitriles |

| Biological | Subcellular components, Metal Ions | Understanding cellular processes, disease diagnosis. | Functionalized dimethylnicotinonitrile probes |

This table outlines the potential and demonstrated applications of molecular sensors based on the dimethylnicotinonitrile structure in biological and environmental contexts.

The continuous development of new synthetic methodologies and a deeper understanding of structure-property relationships will likely expand the applications of this compound and its derivatives in the field of molecular sensing. nih.govnih.gov

Future Directions and Emerging Research Avenues for 4,5 Dimethylnicotinonitrile

Rational Design of Next-Generation 4,5-Dimethylnicotinonitrile-Based Bioactive Agents

The core structure of this compound offers a fertile ground for the rational design of novel bioactive compounds. By strategically modifying its functional groups, scientists can fine-tune its pharmacological properties to target a range of diseases. Future efforts will likely concentrate on creating derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

One promising strategy involves the synthesis of hybrid molecules that combine the this compound core with other pharmacologically active moieties. For instance, the creation of 1,3,4-oxadiazole-pyridine hybrids has shown potential anticancer activity against various cancer cell lines. acs.org Future research could explore the synthesis of additional hybrid structures to broaden their therapeutic applications. acs.org The introduction of fluorine atoms into pyridone derivatives, for example, can significantly alter lipophilicity, potentially enhancing the transport of these compounds across lipid membranes and improving their bioavailability. semanticscholar.orgresearchgate.net

Furthermore, the exploration of structure-activity relationships (SAR) will remain a cornerstone of this research. By systematically altering substituents on the pyridine (B92270) ring and analyzing the resulting changes in biological activity, researchers can build predictive models to guide the design of more effective drugs. nih.gov For example, studies on thieno[2,3-b]pyridine (B153569) derivatives have shown that substitutions at the 5-position and on the amide moiety can significantly impact potency and selectivity for targets like the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov

Integrated Experimental and Computational Approaches for Drug Discovery

The synergy between experimental synthesis and computational modeling is set to revolutionize the discovery of this compound-based drugs. plos.orgnih.gov In silico methods, such as molecular docking and molecular dynamics simulations, are becoming indispensable tools for predicting the binding affinity of novel compounds to their biological targets. plos.orgnih.govpjmhsonline.com